Technical Guide: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS 773139-46-1)
Technical Guide: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS 773139-46-1)
Executive Summary
Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS 773139-46-1) is a specialized heterocyclic building block critical to the fields of organic electronics (OPV/OLEDs) and medicinal chemistry . As a derivative of the electron-deficient 2,1,3-benzothiadiazole (BT) core, this molecule serves as a strategic "acceptor" scaffold. Its C4-ester functionality provides a versatile handle for solubility tuning and further synthetic elaboration, while the rigid bicyclic system facilitates
This guide provides a rigorous technical analysis of the molecule, detailing self-validating synthetic protocols, reactivity maps, and application data for researchers in drug discovery and materials science.
Part 1: Chemical Profile & Physicochemical Properties[1][2][3][4]
Molecular Identity[2]
-
IUPAC Name: Ethyl 2,1,3-benzothiadiazole-4-carboxylate
-
CAS Number: 773139-46-1
-
Molecular Formula:
-
Molecular Weight: 208.24 g/mol
-
SMILES: CCOC(=O)C1=CC=CC2=NSN=C12
Structural Significance
The benzothiadiazole (BT) core is a fused bicyclic system containing a benzene ring and a 1,2,5-thiadiazole ring.[1][2]
-
Electronic Character: The thiadiazole ring is strongly electron-withdrawing, making the system electron-deficient (high electron affinity). This makes it an ideal "acceptor" unit in Donor-Acceptor (D-A) polymers.
-
Regiochemistry: The ester group at the C4 position breaks the symmetry of the molecule, creating a dipole moment that influences molecular packing in thin films and binding affinity in protein pockets.
Physicochemical Data (Experimental & Predicted)
| Property | Value / Description | Method/Note |
| Physical State | Solid (Crystalline) | Likely yellow to orange needles due to |
| Solubility | Soluble in DCM, | Poor solubility in water/hexanes. |
| Distinct deshielding of C5-H and C7-H due to the heteroatoms. | ||
| UV-Vis Absorption | Red-shifted relative to benzene due to quinoid character. |
Part 2: Strategic Synthesis (Self-Validating Protocol)
The most robust route to CAS 773139-46-1 utilizes the cyclization of 1,2-diamines with thionyl chloride (
Retrosynthetic Analysis
The target molecule is disconnected at the N-S bonds, revealing ethyl 2,3-diaminobenzoate as the critical precursor. This precursor is derived from the reduction of ethyl 2-amino-3-nitrobenzoate.
Step-by-Step Protocol
Reaction: Cyclization of Ethyl 2,3-diaminobenzoate Scale: 10 mmol baseline
-
Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a condenser and magnetic stir bar, dissolve ethyl 2,3-diaminobenzoate (1.80 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Reagent Addition: Add Triethylamine (
) (4.0 mL, ~3 eq) to act as an HCl scavenger. Cool the mixture to 0°C in an ice bath. -
Cyclization: Dropwise add Thionyl Chloride (
) (1.5 mL, ~20 mmol) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Reflux: Remove ice bath and heat to reflux (40°C) for 4-6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting diamine (polar/fluorescent) will disappear, replaced by a less polar, UV-active spot (Product).
-
Workup: Quench with water (50 mL). Extract aqueous layer with DCM (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (
, Gradient 0 10% EtOAc in Hexanes).
Validation Checkpoint:
-
Appearance: Product should be a yellow/orange solid.
-
Mass Spec: Observe parent ion
.
Part 3: Reactivity & Functionalization Map
The utility of CAS 773139-46-1 lies in its divergent reactivity. It serves as a "linchpin" intermediate.
Divergent Synthetic Pathways
Figure 1: Divergent reactivity map of Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate showing key functionalization pathways.
Key Transformations
-
C7-Bromination (The OPV Route):
-
Reagents:
in or NBS in DMF. -
Mechanism: Electrophilic aromatic substitution (
). The C4-ester deactivates the ring, but the C7 position remains the most nucleophilic site on the activated BT core. -
Application: Creates Ethyl 7-bromo-2,1,3-benzothiadiazole-4-carboxylate , a precursor for Stille/Suzuki couplings to generate Donor-Acceptor polymers with low bandgaps (1.2 - 1.6 eV).
-
-
Hydrolysis (The Med Chem Route):
-
Reagents:
(1.5 eq) in THF/ . -
Outcome: Yields the carboxylic acid (CAS 3529-57-5).[3]
-
Utility: This acid can be coupled to amines to form amides, serving as a bioisostere for indole or quinoxaline in kinase inhibitors (e.g., SHP2 inhibitors).
-
Part 4: Applications in Research
Organic Photovoltaics (OPV)
The benzothiadiazole unit is ubiquitous in high-efficiency polymer solar cells.
-
Bandgap Engineering: The electron-deficient BT core lowers the LUMO level of the polymer.
-
Role of the Ester: The ethyl ester at C4 improves solubility in organic solvents (chlorobenzene) used for spin-coating. It also finely tunes the energy levels via induction, often increasing the open-circuit voltage (
) of the device.
Medicinal Chemistry[1][2][7][8][9]
-
SHP2 Inhibition: BT derivatives have been identified as allosteric inhibitors of SHP2, a phosphatase oncogene. The BT core mimics the planar aromatic systems of known inhibitors but offers unique H-bonding potential via the N-S-N motif.
-
Fluorescent Labeling: The high quantum yield of BT derivatives allows this molecule to serve as a "turn-on" fluorescent tag when conjugated to peptides or ligands.
Part 5: Handling & Safety Data
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Esters and BTs can cause contact dermatitis. | Wear nitrile gloves and safety goggles. |
| Reactivity | Stable under ambient conditions. | Avoid strong oxidizing agents and reducing agents (unless controlled). |
| Storage | Hygroscopic potential. | Store in a cool, dry place under inert gas ( |
References
-
Synthesis of Benzothiadiazole Derivatives
- Title: "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds"
- Source: ResearchG
-
URL:[Link]
-
OPV Applications & Bandgap Tuning
- Title: "Enhancing the Photovoltaic Performance of a Benzo[c][1,2,5]thiadiazole-Based Polymer Donor via a Non-Fullerene Acceptor Pairing Str
- Source: ACS Applied M
-
URL:[Link]
-
Medicinal Chemistry (SHP2 Inhibitors)
- Title: "Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosph
- Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
-
URL:[Link]
-
General Reactivity of BT Core
Sources
- 1. rsc.org [rsc.org]
- 2. Enhancing the Photovoltaic Performance of a Benzo[ c][1,2,5]thiadiazole-Based Polymer Donor via a Non-Fullerene Acceptor Pairing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3529-57-5|Benzo[c][1,2,5]thiadiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
